molecular formula C9H12F3N3 B14018062 5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole

5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole

Cat. No.: B14018062
M. Wt: 219.21 g/mol
InChI Key: ODCAGFKLIAWDMV-UHFFFAOYSA-N
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Description

5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrazine and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in ethanol at a temperature of around 58°C. The 2-chloropyrazine is added dropwise to the hydrazine hydrate solution.

    Cyclization: The reaction mixture is then heated to 60-61°C for 15 hours to facilitate the cyclization process.

    Purification: The product is purified by extraction with methylene dichloride and further concentrated.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino group or other reactive sites on the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4,5,6,7-tetrahydro-1-methyl-3-trifluoromethyl-1H-indazole is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C9H12F3N3

Molecular Weight

219.21 g/mol

IUPAC Name

1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-5-amine

InChI

InChI=1S/C9H12F3N3/c1-15-7-3-2-5(13)4-6(7)8(14-15)9(10,11)12/h5H,2-4,13H2,1H3

InChI Key

ODCAGFKLIAWDMV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC(CC2)N)C(=N1)C(F)(F)F

Origin of Product

United States

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